Meperidine-d4 (hydrochloride) (CRM)
Description
Meperidine-d4 (hydrochloride) (CRM) is a deuterated analog of meperidine (pethidine), a synthetic opioid analgesic. This certified reference material (CRM) is isotopically labeled with four deuterium atoms at specific positions on the piperidine ring, resulting in the molecular formula C₁₅H₁₇D₄NO₂·HCl and a molecular weight of 287.82 g/mol . It is supplied as a 1 mg/mL solution in methanol and is stored at -20°C to ensure stability .
As a CRM, Meperidine-d4 is critical for quantitative mass spectrometry (MS) applications, particularly in forensic toxicology, clinical research, and pain management monitoring. Its deuterated structure allows it to serve as an internal standard, co-eluting with non-deuterated meperidine while providing distinct mass spectral signatures for accurate quantification .
Properties
Molecular Formula |
C15H17D4NO2 · HCl |
|---|---|
Molecular Weight |
287.8 |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i9D2,10D2; |
InChI Key |
WCNLCIJMFAJCPX-PQDNHERISA-N |
SMILES |
CN1CC([2H])([2H])C(C2=CC=CC=C2)(C(OCC)=O)C([2H])([2H])C1.Cl |
Synonyms |
Pethidine-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Analytical and Regulatory Considerations
Certification and Stability
Meperidine-d4 (hydrochloride) (CRM) is certified for concentration (1 mg/mL) and isotopic purity , ensuring traceability to SI units through ISO 17034-accredited processes . Similar CRMs, such as those described in , undergo comparable certification protocols involving gravimetric preparation and stability testing under refrigeration .
Regulatory Landscape
| Compound | Regulatory Status | Key Use Cases |
|---|---|---|
| Meperidine-d4 HCl (CRM) | DEA-exempt | MS internal standard |
| Meperidine HCl | Schedule II | Therapeutic analgesic |
| meta-Fluorobutyryl Fentanyl HCl (CRM) | Schedule I | Forensic detection |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
